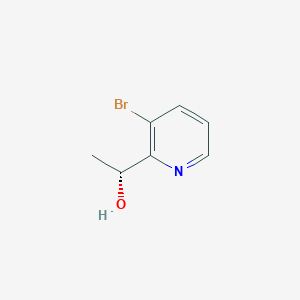
(R)-1-(3-Bromopyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromopyridin-2-yl)ethan-1-ol is a chiral compound that features a bromine atom attached to a pyridine ring, with an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2-ethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-ethylpyridine. This intermediate is then subjected to asymmetric reduction using a chiral catalyst to obtain the desired ®-1-(3-Bromopyridin-2-yl)ethan-1-ol.
Industrial Production Methods
Industrial production of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-Bromopyridine-2-carboxylic acid
Reduction: 2-Ethylpyridine
Substitution: 3-Aminopyridine-2-yl ethan-1-ol
Scientific Research Applications
®-1-(3-Bromopyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and the ethan-1-ol group can interact with the target molecule through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)ethanone
- 1-(4-Chloropyridin-3-yl)ethanone
- 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
®-1-(3-Bromopyridin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a bromine atom and an ethan-1-ol group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Additionally, its structural properties enable it to interact with biological targets in a specific manner, making it valuable in drug discovery and development.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(1R)-1-(3-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
XEBDEXIOOONSJK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Br)O |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















